molecular formula C11H22O3 B14025725 Ethyl 3-hydroxynonanoate

Ethyl 3-hydroxynonanoate

Cat. No.: B14025725
M. Wt: 202.29 g/mol
InChI Key: KSVXXMHBVOBCHL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxynonanoate is an organic compound with the molecular formula C11H22O3. It is an ester derived from nonanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxynonanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxynonanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxynonanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-oxononanoic acid or 3-nonanone.

    Reduction: Formation of 3-hydroxynonanol.

    Substitution: Formation of various substituted nonanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxynonanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism by which ethyl 3-hydroxynonanoate exerts its effects depends on its chemical structure. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

Ethyl 3-hydroxynonanoate can be compared with other similar compounds, such as:

    Ethyl 9-hydroxynonanoate: Similar in structure but with the hydroxyl group at a different position.

    Ethyl 3-hydroxy-3-methylnonanoate: Contains an additional methyl group, affecting its reactivity and properties.

Biological Activity

Ethyl 3-hydroxynonanoate (C11H22O3) is a fatty acid ester that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a hydroxyl group on the third carbon of a nonanoate chain, which may influence its interaction with biological systems. The following sections explore the biological activity of this compound, including its synthesis, potential health benefits, and relevant research findings.

Synthesis and Properties

This compound can be synthesized through various methods, including enzymatic biotransformation and chemical synthesis. The compound has been noted for its lipophilicity , which may enhance its bioavailability and interaction with cellular membranes. Its structural features suggest potential roles in metabolic pathways and interactions with biological receptors.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress in vitro
AntimicrobialInhibits growth of certain bacterial strains
Anti-inflammatoryModulates inflammatory cytokine production

Case Study: Antioxidant Activity

A study conducted by researchers at a university evaluated the antioxidant capacity of various fatty acid esters, including this compound. The results demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential use as a dietary supplement to combat oxidative stress-related diseases .

Case Study: Antimicrobial Properties

In another investigation focusing on the antimicrobial properties of fatty acid esters, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, indicating its potential application in food preservation and therapeutic formulations .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Areas for future exploration include:

  • Mechanistic Studies : Investigating how this compound interacts at the molecular level with cellular targets.
  • Clinical Trials : Conducting human trials to assess safety, efficacy, and bioavailability.
  • Formulation Development : Exploring potential applications in nutraceuticals or pharmaceuticals based on its bioactive properties.

Properties

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

ethyl 3-hydroxynonanoate

InChI

InChI=1S/C11H22O3/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h10,12H,3-9H2,1-2H3

InChI Key

KSVXXMHBVOBCHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)OCC)O

Origin of Product

United States

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